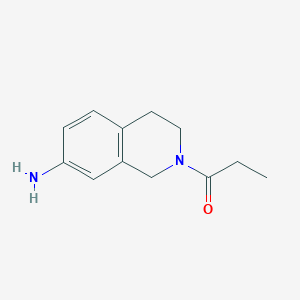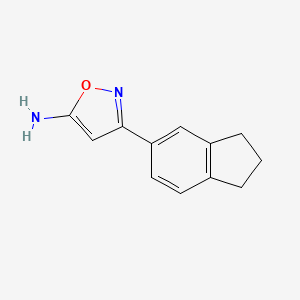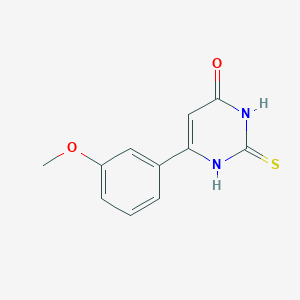
2-Propionyl-1,2,3,4-tetrahydroisoquinolin-7-amine
説明
2-Propionyl-1,2,3,4-tetrahydroisoquinolin-7-amine is a chemical compound used for pharmaceutical testing . It’s a novel building block for research .
Synthesis Analysis
The synthesis of 2-Propionyl-1,2,3,4-tetrahydroisoquinolin-7-amine and its analogs involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 . This results in the generation of 3,4-dihydro isoquinoline derivatives .Molecular Structure Analysis
The molecular formula of 2-Propionyl-1,2,3,4-tetrahydroisoquinolin-7-amine is C12H16N2O . It’s a secondary amine with a tetrahydroisoquinoline (THIQ) nucleus .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Propionyl-1,2,3,4-tetrahydroisoquinolin-7-amine include its molecular weight, which is 204.27 .科学的研究の応用
Enzyme Inhibitor Design
The structural motif of 2-Propionyl-1,2,3,4-tetrahydroisoquinolin-7-amine is central to the design of tailored enzyme inhibitors. These inhibitors can be optimized for increased bioavailability, selectivity, and potency, making them valuable in therapeutic applications .
Receptor Ligand Development
This compound serves as a potent receptor ligand. It’s involved in the synthesis of molecules that interact with specific receptors to modulate their activity, which is crucial for drug development targeting various diseases .
Analogs of Natural Products
Researchers utilize 2-Propionyl-1,2,3,4-tetrahydroisoquinolin-7-amine to create analogs of natural products. These analogs can have enhanced pharmacological properties or reduced side effects compared to their natural counterparts .
Synthesis of Heterocyclic Compounds
As a synthetic intermediate, this compound is used to produce biologically active heterocyclic compounds. These compounds are significant in the development of new medications with various therapeutic effects .
Conformationally Restricted Amino Acids
In therapeutic peptide design, 2-Propionyl-1,2,3,4-tetrahydroisoquinolin-7-amine acts as a conformationally restricted analog of phenylalanine. This restriction often results in peptides with improved pharmacokinetic properties .
Optimization of Existing Drugs
The compound has been used to optimize existing drugs, such as the transition from enalapril to the more potent angiotensin-converting enzyme inhibitor quinapril. This optimization process is vital for enhancing the efficacy of current treatments .
Pharmacological Research
Due to its wide range of pharmacological applications, 2-Propionyl-1,2,3,4-tetrahydroisoquinolin-7-amine is a subject of extensive pharmacological research. It helps in understanding disease mechanisms and developing novel therapeutic strategies .
Chemical Reference Standard
This compound is also used as a high-quality reference standard in pharmaceutical testing. It ensures the accuracy and reliability of analytical methods used in the development and quality control of pharmaceuticals .
特性
IUPAC Name |
1-(7-amino-3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-2-12(15)14-6-5-9-3-4-11(13)7-10(9)8-14/h3-4,7H,2,5-6,8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRNRBYHFOXHYTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC2=C(C1)C=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propionyl-1,2,3,4-tetrahydroisoquinolin-7-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-Chloro-6-ethyl-2-methylthieno[2,3-d]pyrimidine](/img/structure/B1414715.png)
![{2-[(4-Methoxyphenyl)methoxy]pyridin-4-yl}methanamine](/img/structure/B1414716.png)
![Methyl 2-{[2-(morpholin-4-yl)ethyl]amino}acetate](/img/structure/B1414717.png)
![{[4-(Difluoromethoxy)phenyl]methyl}(propan-2-yl)amine](/img/structure/B1414718.png)
![N-[(2,6-difluorophenyl)methyl]cyclopentanamine](/img/structure/B1414719.png)
![(Cyclopropylmethyl)({[2-(difluoromethoxy)phenyl]methyl})amine](/img/structure/B1414722.png)


![(Cyclopropylmethyl)[2-(dimethylamino)ethyl]amine](/img/structure/B1414727.png)

![(Propan-2-yl)[(2,4,6-trimethylphenyl)methyl]amine](/img/structure/B1414730.png)
amine](/img/structure/B1414734.png)
